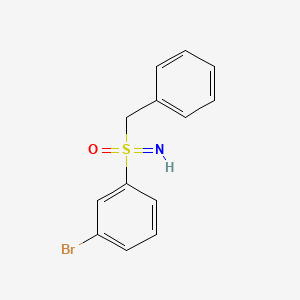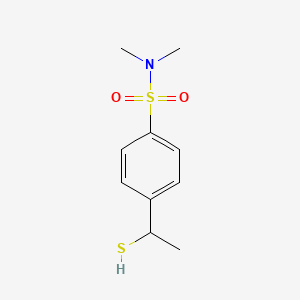![molecular formula C9H20ClN3O B13489162 N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride is a chemical compound that has garnered significant interest among scientists due to its unique physical and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride typically involves the reaction of piperazine with 3-chloropropylamine, followed by acetylation with acetic anhydride. The final product is then converted to its hydrochloride salt form using hydrochloric acid . The reaction conditions often include refluxing the reactants in an appropriate solvent such as methylene chloride or ethanol, followed by purification steps like recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[3-(piperazin-1-yl)propyl]acetamide N-oxide.
Reduction: Formation of N-[3-(piperazin-1-yl)propyl]ethylamine.
Substitution: Formation of N-[3-(alkylpiperazin-1-yl)propyl]acetamide.
Applications De Recherche Scientifique
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate neurotransmitter release and neuronal excitability, leading to its potential therapeutic effects . The compound’s ability to cross the blood-brain barrier further enhances its efficacy in targeting central nervous system disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(dimethylamino)propyl]-2-(1-piperazinyl)acetamide: Similar structure but with a dimethylamino group instead of an acetamide group.
3-(piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a propyl chain.
Uniqueness
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride is unique due to its specific combination of a piperazine ring and an acetamide group, which imparts distinct chemical and biological properties. Its ability to interact with GABA receptors and cross the blood-brain barrier makes it particularly valuable in neurological research .
Propriétés
Formule moléculaire |
C9H20ClN3O |
|---|---|
Poids moléculaire |
221.73 g/mol |
Nom IUPAC |
N-(3-piperazin-1-ylpropyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-9(13)11-3-2-6-12-7-4-10-5-8-12;/h10H,2-8H2,1H3,(H,11,13);1H |
Clé InChI |
HODLAHPEYXRQDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCN1CCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


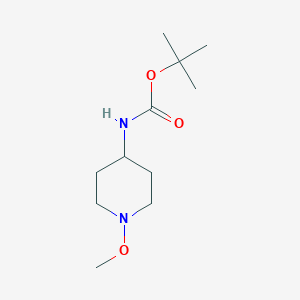
![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)

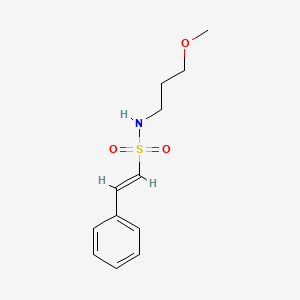

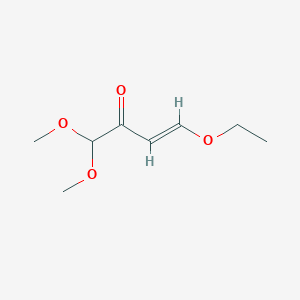
![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)


![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)

